
Tert-butyl 3-chloro-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-chloro-2-methylpropanoate is an organic compound with the molecular formula C8H15ClO2 It is an ester derivative, characterized by the presence of a tert-butyl group, a chlorine atom, and a methyl group attached to a propanoate backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-chloro-2-methylpropanoate typically involves the esterification of 3-chloro-2-methylpropanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions, amines, or alkoxides.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-chloro-2-methylpropanoic acid and tert-butyl alcohol.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or sodium alkoxides in polar solvents like ethanol or water.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as tert-butyl 3-hydroxy-2-methylpropanoate or tert-butyl 3-amino-2-methylpropanoate.
Hydrolysis: 3-chloro-2-methylpropanoic acid and tert-butyl alcohol.
Reduction: Tert-butyl 3-chloro-2-methylpropanol.
Aplicaciones Científicas De Investigación
Tert-butyl 3-chloro-2-methylpropanoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly as a precursor for drug candidates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-chloro-2-methylpropanoate involves its reactivity towards nucleophiles and electrophiles. The ester group can undergo hydrolysis or nucleophilic attack, while the chlorine atom can participate in substitution reactions. These reactions are facilitated by the electron-withdrawing effects of the chlorine and ester groups, which activate the molecule towards nucleophilic attack.
Comparación Con Compuestos Similares
Tert-butyl 2-methylpropanoate: Similar in structure but lacks the chlorine atom, leading to different reactivity and applications.
Tert-butyl 3-hydroxy-2-methylpropanoate: Formed by the hydrolysis of tert-butyl 3-chloro-2-methylpropanoate, with different chemical properties.
Tert-butyl 3-amino-2-methylpropanoate: Formed by nucleophilic substitution of the chlorine atom with an amine group.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H15ClO2 |
|---|---|
Peso molecular |
178.65 g/mol |
Nombre IUPAC |
tert-butyl 3-chloro-2-methylpropanoate |
InChI |
InChI=1S/C8H15ClO2/c1-6(5-9)7(10)11-8(2,3)4/h6H,5H2,1-4H3 |
Clave InChI |
BDUGBEHHJXWICO-UHFFFAOYSA-N |
SMILES canónico |
CC(CCl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


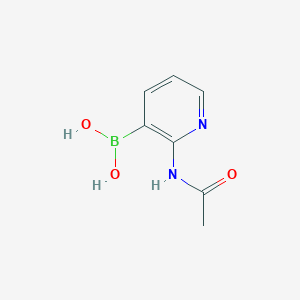


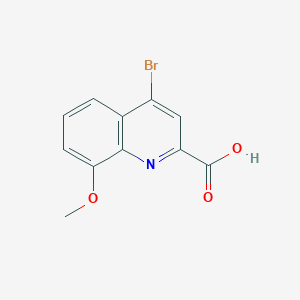

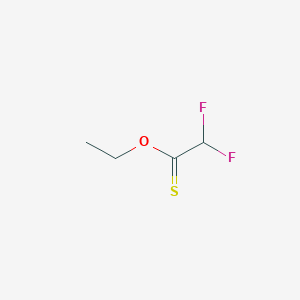



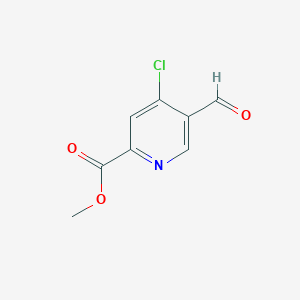
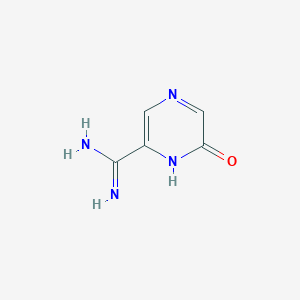
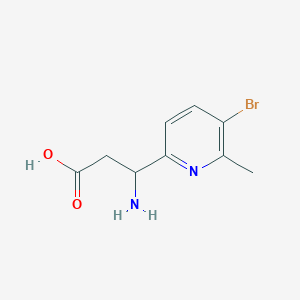
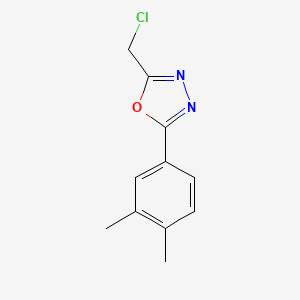
![Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate](/img/structure/B12969279.png)
